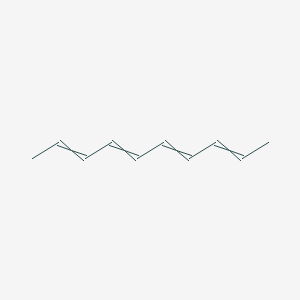
Deca-2,4,6,8-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Deca-2,4,6,8-tetraene can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired polyene. Another method is the dehydrohalogenation of halogenated precursors under basic conditions, leading to the formation of the conjugated tetraene system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig reactions or dehydrohalogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Deca-2,4,6,8-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds leads to the formation of saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens (Br2, Cl2) and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Deca-2,4,6,8-tetraene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their electronic properties.
Biology: Investigated for its potential role in biological systems, particularly in the study of membrane dynamics and interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of deca-2,4,6,8-tetraene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various effects, such as changes in electronic properties, reactivity, and stability. The compound’s ability to participate in pericyclic reactions, such as cycloadditions, is also of significant interest.
Comparison with Similar Compounds
Similar Compounds
Hexa-1,3,5-triene: A shorter conjugated polyene with three double bonds.
Octa-1,3,5,7-tetraene: Another conjugated polyene with four double bonds, similar to deca-2,4,6,8-tetraene but with a different carbon chain length.
Dodeca-2,4,6,8,10-pentaene: A longer conjugated polyene with five double bonds.
Uniqueness
This compound is unique due to its specific chain length and conjugation pattern, which confer distinct electronic properties and reactivity
Properties
CAS No. |
2423-96-3 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
deca-2,4,6,8-tetraene |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h3-10H,1-2H3 |
InChI Key |
ASZYCCVVQCKBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC=CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















